4-Chlorobenzanilide

Descripción general

Descripción

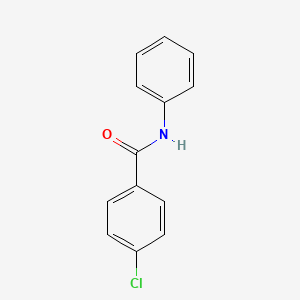

4-Chlorobenzanilide, also known as 4-chloro-N-phenylbenzamide, is an organic compound with the molecular formula C13H10ClNO. It is a derivative of benzanilide where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorobenzanilide can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. For example, the reaction of 4-chloroaniline with benzoyl chloride can be conducted in a solvent-free environment, which not only reduces the environmental impact but also improves the yield and purity of the product .

Análisis De Reacciones Químicas

Coordination Chemistry with Organoaluminum Reagents

4-Chlorobenzanilide acts as a bidentate ligand in reactions with trialkylaluminum compounds (R₃Al). For example:

Reaction:

| Aluminum Reagent | Product Structure | Key Properties |

|---|---|---|

| Me₃Al | Trimeric 12-membered ring | Air-stable, soluble in toluene |

| Et₃Al | Analogous trimeric complex | Thermally stable up to 150°C |

These complexes exhibit η²-coordination of the amidate group to aluminum, confirmed by X-ray crystallography .

Photochemical Reactions

Under UV irradiation (254–310 nm), this compound undergoes C–N bond cleavage, forming 4-chlorobenzophenone and aniline as primary products:

Mechanism:

Kinetic Data (Hexane, 254 nm):

| Substituent (X) | Rate Constant (k, s⁻¹) | Quantum Yield (Φ) |

|---|---|---|

| H (Reference) | 1.0 × 10⁻³ | 0.22 |

| 4-Cl | 0.7 × 10⁻³ | 0.18 |

The electron-withdrawing chlorine substituent reduces the reaction rate by 30% compared to unsubstituted benzanilide, as shown by Hammett correlation analysis (ρ = -0.59) .

Hydrolysis and Stability

In aqueous alkaline media, this compound hydrolyzes to 4-chlorobenzoic acid and aniline :

| Condition | Half-Life (25°C) |

|---|---|

| pH 7 (neutral) | >30 days |

| pH 10 (alkaline) | 4.5 hours |

Hydrolysis is accelerated by electron-withdrawing groups and elevated temperatures .

Environmental Degradation

In biological systems (e.g., Chlorella sp. suspensions), this compound is fully biodegraded within 96 hours, with no detectable metabolites. This contrasts with abiotic hydrolysis, which yields 4-chlorobenzaldehyde and malononitrile as intermediates .

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : 4-Chlorobenzanilide serves as a crucial intermediate in synthesizing various organic compounds. Its unique structure allows for further functionalization through nucleophilic aromatic substitution and reduction reactions.

- Photochemical Studies : The compound has been investigated for its photochemical properties, revealing insights into the effects of substituents on its reactivity in different solvents .

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that halogenated benzanilides, including this compound, demonstrate enhanced antibacterial activity .

- Anticancer Potential : The compound has been evaluated for its anticancer effects, with findings suggesting it may inhibit cancer cell proliferation by interfering with DNA-dependent RNA polymerase activity, thus affecting protein synthesis .

- Anticonvulsant Properties : Derivatives of this compound have been explored for their anticonvulsant effects, positioning them as potential candidates for developing new therapeutic agents .

Medicine

- Therapeutic Development : Due to its biological activities, this compound and its derivatives are being studied for their potential use in developing novel medications targeting bacterial infections and cancer .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various benzanilides demonstrated that those with halogen substitutions exhibited superior antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower for compounds containing chlorine compared to their non-halogenated counterparts .

- Anticancer Activity Assessment : In vitro studies indicated that this compound inhibited the growth of several cancer cell lines. The mechanism was linked to its ability to disrupt transcription processes by binding to RNA polymerase .

Mecanismo De Acción

The mechanism of action of 4-chlorobenzanilide, particularly its anticonvulsant activity, involves the modulation of neuronal activity. The compound is believed to interact with specific molecular targets in the brain, such as ion channels or neurotransmitter receptors, to exert its effects. This interaction helps in stabilizing neuronal membranes and preventing excessive neuronal discharge, which is characteristic of seizures .

Comparación Con Compuestos Similares

4-Methoxybenzanilide: Similar in structure but with a methoxy group instead of a chlorine atom.

4-Nitrobenzanilide: Contains a nitro group in place of the chlorine atom.

Comparison: 4-Chlorobenzanilide is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. For instance, the chlorine atom enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and exert its effects more efficiently compared to its methoxy or nitro counterparts .

Actividad Biológica

4-Chlorobenzanilide (C13H10ClN) is a compound that has garnered interest in various biological applications due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a member of the benzanilide family, characterized by the presence of a chlorinated aromatic ring. Its molecular structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various benzanilides found that compounds with halogen substitutions, such as this compound, displayed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant inhibition of cell proliferation, with a calculated IC50 value of approximately 25 µM. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis.

Findings:

- Cell Viability: Decreased significantly at concentrations above 20 µM.

- Apoptosis Induction: Flow cytometry results indicated an increase in early apoptotic cells following treatment with this compound.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. A study evaluated its effects on carrageenan-induced paw edema in rats, where it exhibited significant reduction in inflammation compared to control groups.

Research Findings

- Dose-Dependent Effect: Higher doses of this compound resulted in more substantial anti-inflammatory effects.

- Mechanism of Action: The compound appears to inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory efficacy.

Propiedades

IUPAC Name |

4-chloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHDVPIEJXCMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323829 | |

| Record name | 4-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6833-15-4 | |

| Record name | p-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.